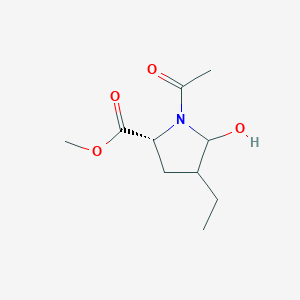
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and ethylamine.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions, such as acid or base catalysis.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2R)-enantiomer. This can be done using chiral chromatography or crystallization methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity product.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of the hydroxyl group can yield a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield an alcohol.
Substitution: Substitution of the acetyl group can yield various derivatives with different functional groups.
Scientific Research Applications
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate: A compound with a similar functional group but different ring structure.
Uniqueness
(2R)-Methyl 1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both acetyl and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl (2R)-1-acetyl-4-ethyl-5-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-4-7-5-8(10(14)15-3)11(6(2)12)9(7)13/h7-9,13H,4-5H2,1-3H3/t7?,8-,9?/m1/s1 |
InChI Key |
DYGPXCWYGMKQSY-QJAFJHJLSA-N |
Isomeric SMILES |
CCC1C[C@@H](N(C1O)C(=O)C)C(=O)OC |
Canonical SMILES |
CCC1CC(N(C1O)C(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


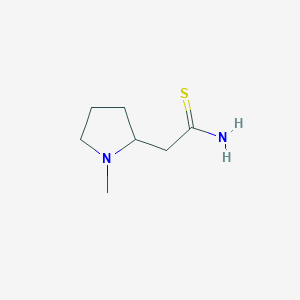
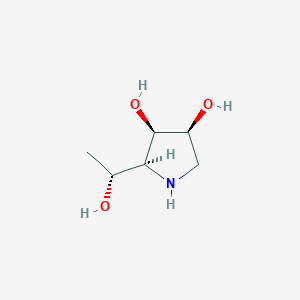
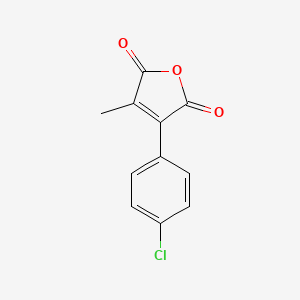

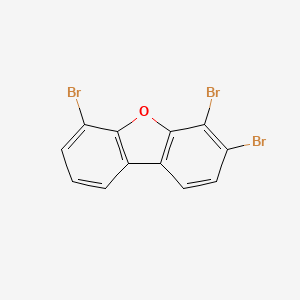
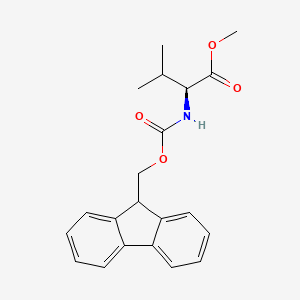
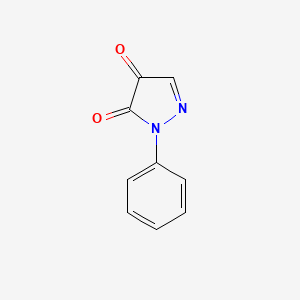
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
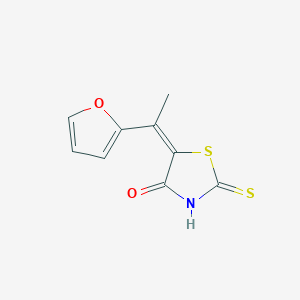
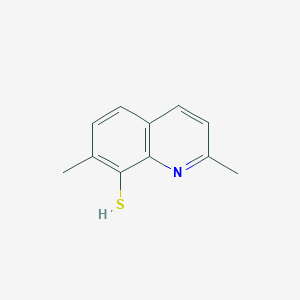
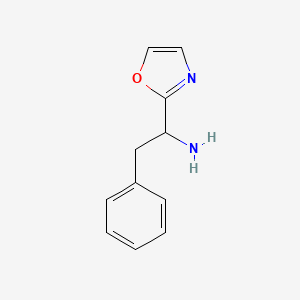
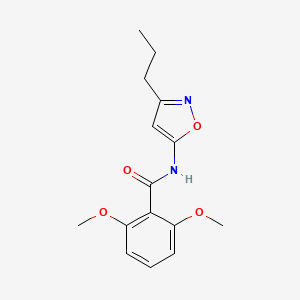

![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
